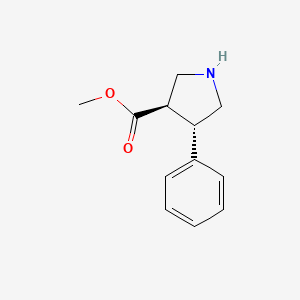

Trans-methyl 4-phenylpyrrolidine-3-carboxylate

説明

trans-Methyl 4-phenylpyrrolidine-3-carboxylate (CAS: 156469-70-4; molecular formula: C₁₂H₁₅NO₂) is a pyrrolidine-based compound widely utilized as a pharmaceutical intermediate. Its structure features a phenyl group at the 4-position of the pyrrolidine ring and a methyl ester at the 3-position . The compound’s pyrrolidine scaffold provides conformational rigidity, while the phenyl group enables π-π interactions with biological targets, making it a versatile building block in drug discovery. It is typically stored under sealed refrigeration and has a purity of ≥95% .

特性

IUPAC Name |

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYPIMJMZIAGF-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-phenylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for purification and quality control ensures consistent production of the compound .

化学反応の分析

Types of Reactions

Trans-methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of phenylpyrrolidine-3-carboxylic acid.

Reduction: Formation of 4-phenylpyrrolidine-3-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Development

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in developing analgesics and anti-inflammatory drugs enhances pain management options, making it crucial in therapeutic formulations aimed at treating conditions such as chronic pain and inflammation .

Key Insights:

- Analgesic Development : The compound aids in synthesizing drugs that target pain pathways.

- Anti-inflammatory Agents : It contributes to formulating medications that reduce inflammation.

Neuroscience Research

In neuroscience, this compound is employed in studies investigating neurotransmitter systems. This research is vital for understanding conditions like depression and anxiety, where neurotransmitter imbalances are often implicated. The compound's chiral nature allows for the exploration of selective interactions with biological targets .

Applications:

- Neurotransmitter Interaction Studies : Helps elucidate mechanisms underlying mental health disorders.

- Therapeutic Target Discovery : Assists in identifying new drug targets for neurological conditions.

Chiral Synthesis

The compound's chiral properties make it valuable in asymmetric synthesis, which is crucial for creating more effective and selective drugs with reduced side effects compared to their non-chiral counterparts. This application is particularly relevant in the pharmaceutical industry, where chirality can significantly influence a drug's efficacy and safety profile .

Biochemical Assays

This compound is also used in various biochemical assays to evaluate enzyme activity and receptor binding. These assays are essential for understanding metabolic pathways and drug interactions, providing insights into how substances behave in biological systems .

Applications Include:

- Enzyme Activity Evaluation : Helps researchers study metabolic processes.

- Receptor Binding Studies : Aids in understanding drug-receptor interactions.

Material Science

Beyond traditional applications, this compound has potential uses in material science, particularly in developing advanced materials with specific properties. For instance, it can be incorporated into polymer formulations to enhance their performance in industrial applications, such as coatings and adhesives .

Comparative Analysis of Applications

| Application Area | Specific Uses | Unique Aspects |

|---|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatories | Enhances pain management options |

| Neuroscience Research | Studies on neurotransmitter systems | Insight into mental health disorders |

| Chiral Synthesis | Asymmetric synthesis for selective drugs | Reduces side effects compared to non-chiral drugs |

| Biochemical Assays | Enzyme activity and receptor binding evaluations | Understanding metabolic pathways |

| Material Science | Development of advanced materials | Improves properties of coatings and adhesives |

Case Studies

- Neuroscience Application : Research utilizing this compound has demonstrated its effectiveness in modulating neurotransmitter systems associated with anxiety disorders. This study highlights its potential as a lead compound for developing new anxiolytic medications .

- Pharmaceutical Synthesis : A study on the synthesis of novel analgesics reported the successful use of this compound as a key intermediate, leading to compounds with enhanced efficacy against pain without significant side effects .

- Material Science Innovation : Investigations into polymer formulations incorporating this compound revealed improved mechanical properties and responsiveness to environmental stimuli, showcasing its versatility beyond traditional chemical applications .

作用機序

The mechanism of action of trans-methyl 4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to receptor sites, altering signal transduction, and affecting downstream biological processes .

類似化合物との比較

Comparison with Structural Analogs

The pharmacological and physicochemical properties of trans-methyl 4-phenylpyrrolidine-3-carboxylate can be modulated by modifying substituents on the phenyl ring or the pyrrolidine backbone. Below is a detailed comparison with five structurally related compounds:

Data Table: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 156469-70-4 | C₁₂H₁₅NO₂ | 205.25 | Phenyl (C₆H₅) | Pharmaceutical intermediate |

| trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride | L003771* | C₁₂H₁₄BrNO₂·HCl | ~320.46† | 4-Bromophenyl (C₆H₄Br) | Specialized drug synthesis |

| trans-Methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate | 939758-21-1 | C₁₃H₁₇NO₃‡ | 235.28 | 3-Methoxyphenyl (C₆H₄OCH₃) | Research intermediate |

| trans-Methyl 4-methylpyrrolidine-3-carboxylate | 1065331-03-4 | C₇H₁₃NO₂ | 143.18 | Methyl (CH₃) | Broad pharmaceutical applications |

| trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | 862283-69-0 | C₁₉H₂₀ClNO₂ | 329.82 | 4-Chlorophenyl (C₆H₄Cl), Benzyl | Complex drug synthesis |

*Catalog number provided in place of CAS for the hydrochloride salt . †Calculated based on molecular formula.

Key Findings and Implications

a) Substituent Effects on Pharmacological Activity

- Bromine’s larger atomic radius may improve hydrophobic interactions, while chlorine’s electron-withdrawing nature could stabilize charge-transfer complexes .

- This modification is advantageous in CNS-targeting drugs where blood-brain barrier penetration is critical .

b) Steric and Electronic Modifications

- Methyl-Substituted Pyrrolidine (): Replacing the phenyl group with a methyl group reduces steric hindrance and molecular weight (143.18 g/mol vs. 205.25 g/mol), likely enhancing metabolic stability but diminishing target affinity due to the loss of aromatic interactions .

- This modification is valuable in prodrug designs requiring controlled release .

c) Salt Forms and Solubility

The hydrochloride salt of the 4-bromophenyl analog () improves aqueous solubility, facilitating formulation in injectable drugs. This contrasts with the neutral ester form of the parent compound, which may require co-solvents for delivery .

生物活性

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a carboxylate group and a phenyl substituent, contributing to its unique chemical properties. The methyl ester group enhances its solubility and bioavailability, making it suitable for various biological studies.

The biological activity of this compound primarily involves its interaction with specific receptors in the body. The compound can function as an agonist or antagonist, modulating receptor activity and influencing signal transduction pathways. This modulation can affect various biological processes, including neurotransmitter release and enzyme activity.

Antidepressant Properties

Research indicates that this compound may possess antidepressant-like effects due to its structural similarity to known serotonin reuptake inhibitors. Preliminary studies suggest that it may enhance serotonin levels in the brain, potentially alleviating symptoms of depression .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to interact with cellular signaling pathways may inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a need for further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the key differences between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₅NO₂ | Methyl ester enhances solubility; potential antidepressant |

| Methyl 4-phenylpyrrolidine-3-carboxylate | C₁₃H₁₅NO₂ | Lacks methyl ester; different pharmacological profile |

| Ethyl 4-phenylpyrrolidine-3-carboxylate | C₁₄H₁₇NO₂ | Ethyl group alters lipophilicity and receptor interaction |

This comparative analysis highlights how the methyl ester group in this compound contributes to its distinct biological activities.

Case Studies and Research Findings

- Antidepressant Activity : A study published in Pharmacology examined the effects of this compound on serotonin levels in animal models. The results indicated a significant increase in serotonin reuptake inhibition compared to control groups, suggesting potential use as an antidepressant .

- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the modulation of apoptosis-related pathways, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-methyl 4-phenylpyrrolidine-3-carboxylate, and how is stereochemical integrity ensured?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving pyrrolidine ring formation and subsequent functionalization. For example, (±)-trans-methyl derivatives of structurally analogous pyrrolidine-carboxylates are synthesized using tert-butyldimethylsilyl (TBS) protection and fluoropyridine intermediates . Stereochemical control is achieved through chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis, with structural confirmation via coupling constants and X-ray crystallography (where applicable). Purity (>95%) is validated using reverse-phase HPLC with UV detection at 254 nm .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and trans-configuration (e.g., coupling constants for trans-pyrrolidine protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., matching theoretical ).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What solvent systems and reaction conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is performed using ethyl acetate/hexane mixtures (3:1 v/v) at low temperatures (0–4°C) to enhance crystal lattice formation. Solvent polarity is critical to avoid oiling out; differential scanning calorimetry (DSC) can monitor melting points (mp) for consistency (e.g., mp ranges reported for analogous compounds: 123–124°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the pyrrolidine ring. For example, the electron-withdrawing ester group at C3 increases electrophilicity at C4, favoring nucleophilic attack. Experimental validation involves kinetic studies under varying pH and temperature, with monitoring of reaction progress .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For instance, N,N-dimethylacetamide (DMAc) at 80°C improves solubility of intermediates but may generate byproducts (e.g., 1-chloro-2-methylpropane-2-ol adducts). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction pathways in real-time, enabling mid-process adjustments .

Q. How does the compound’s conformation influence its interaction with biological targets (e.g., enzyme active sites)?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) model ligand-protein interactions. The trans-configuration’s rigid pyrrolidine ring may restrict binding to flexible active sites, while the phenyl group enhances hydrophobic interactions. Comparative studies with cis-isomers validate steric effects via IC assays .

Q. What role does this compound play in multi-step syntheses of heterocyclic frameworks?

- Methodological Answer : The compound serves as a chiral building block for pyridine-fused systems. For example, Suzuki-Miyaura coupling with 4-fluorophenylboronic acid under Pd(PPh) catalysis yields biaryl intermediates. Reaction progress is tracked via TLC (silica gel 60 F), with purification by flash chromatography (hexane/ethyl acetate) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations may arise from polymorphic forms or residual solvents. ThermoGravimetric Analysis (TGA) quantifies solvent content, while X-ray Powder Diffraction (XRPD) identifies crystalline phases. For example, analogous compounds show mp ranges of 287.5–293.5°C when purified via sublimation .

Methodological Framework Integration

Q. How to integrate spectroscopic data with computational predictions for mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。